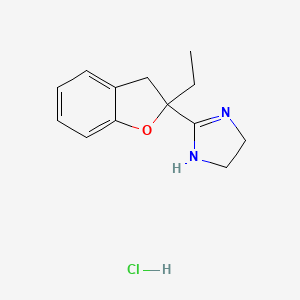

Clorhidrato de Efaroxan

Descripción general

Descripción

El clorhidrato de efaroxan es un antagonista potente y selectivo de los receptores α2-adrenérgicos y los receptores de imidazolina-1. Es conocido por su capacidad para bloquear los canales de potasio sensibles a ATP en las células beta pancreáticas, lo que induce la liberación de insulina . Este compuesto ha sido estudiado ampliamente por sus efectos farmacológicos sobre el metabolismo, la secreción, el transporte de iones y la función cardiovascular .

Aplicaciones Científicas De Investigación

El clorhidrato de efaroxan tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El clorhidrato de efaroxan ejerce sus efectos principalmente a través del antagonismo de los receptores α2-adrenérgicos y los receptores de imidazolina-1 . Al bloquear estos receptores, inhibe la acción de los agonistas endógenos, lo que lleva a un aumento de la liberación de insulina de las células beta pancreáticas . Este mecanismo implica el bloqueo de los canales de potasio sensibles a ATP, que despolariza la membrana celular y desencadena la secreción de insulina . Además, la interacción del this compound con los receptores de imidazolina contribuye a sus efectos cardiovasculares .

Análisis Bioquímico

Biochemical Properties

Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .

Cellular Effects

Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance

Metabolic Pathways

Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors

Transport and Distribution

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.

Subcellular Localization

Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de efaroxan implica varios pasos. Un método común comienza con la reacción de Darzens entre el 2-fluorobenzaldehído y el 2-bromobutanoato de etilo, formando el 2-etil-3-(2-fluorofenil)oxirano-2-carboxilato de etilo . Este intermedio se somete a hidrogenación catalítica sobre paladio en carbono para producir el 2-[(2-fluorofenil)metil]-2-hidroxibutanoato de etilo . La saponificación del éster produce ácido 2-[(2-fluorofenil)metil]-2-hidroxibutanoico, que luego se trata con hidruro de sodio para formar ácido 2-etil-2,3-dihidrobenzofurano-2-carboxílico . El paso final consiste en convertir el ácido carboxílico en su cloruro de ácido, seguido de la reacción con etilendiamina en presencia de trimetilaluminio para producir efaroxan .

Métodos de Producción Industrial

Los métodos de producción industrial para el this compound típicamente implican la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con un control estricto sobre las condiciones de reacción y los pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de efaroxan se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción se controlan cuidadosamente para lograr las transformaciones deseadas sin comprometer la integridad del compuesto.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con perfiles farmacológicos modificados .

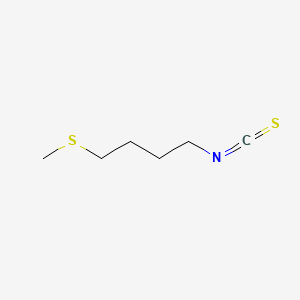

Comparación Con Compuestos Similares

Compuestos Similares

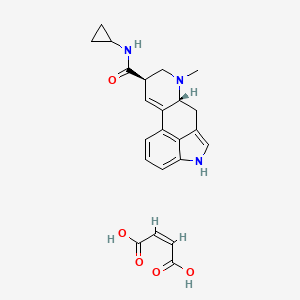

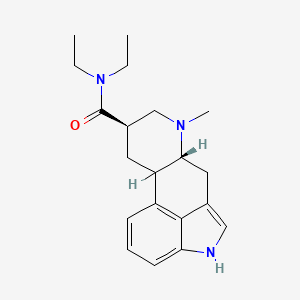

Idazoxan: Otro antagonista de los receptores α2-adrenérgicos con propiedades farmacológicas similares.

RX 821002: Un antagonista selectivo de los receptores α2-adrenérgicos utilizado en investigación.

Imidafenacina: Un ligando del receptor de imidazolina con diferentes aplicaciones terapéuticas.

Singularidad

El clorhidrato de efaroxan es único debido a su doble acción sobre los receptores α2-adrenérgicos y los receptores de imidazolina-1, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas . Su capacidad para inducir la liberación de insulina al bloquear los canales de potasio sensibles a ATP lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIUCRHVWIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474686 | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0, 89197-00-2 | |

| Record name | Efaroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Efaroxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

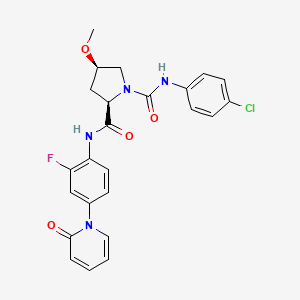

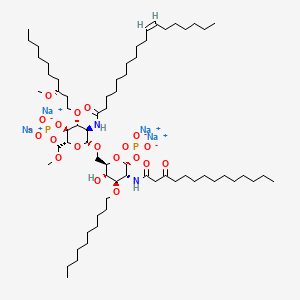

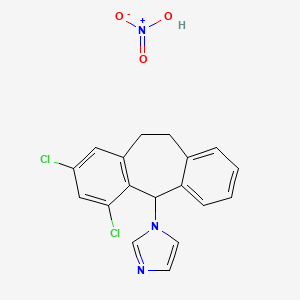

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)